5'-Hydroxy-4a'-methyl-4',4a',4b',5',6',7',8a',9'-octahydro-1'H-spiro[[1,3]dioxolane-2,2'-phenanthren]-8'(3'H)-one
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Overview
Description
5’-Hydroxy-4a’-methyl-4’,4a’,4b’,5’,6’,7’,8a’,9’-octahydro-1’H-spiro[[1,3]dioxolane-2,2’-phenanthren]-8’(3’H)-one is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple fused rings and the presence of a dioxolane moiety. It is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxy-4a’-methyl-4’,4a’,4b’,5’,6’,7’,8a’,9’-octahydro-1’H-spiro[[1,3]dioxolane-2,2’-phenanthren]-8’(3’H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the phenanthrene core, followed by the introduction of the dioxolane ring through a series of cyclization reactions. Key steps include:
Formation of the Phenanthrene Core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Cyclization to Form the Dioxolane Ring: This step involves the use of diols and aldehydes or ketones under acidic conditions to form the dioxolane ring.
Hydroxylation and Methylation: Introduction of the hydroxyl and methyl groups can be achieved through selective oxidation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxy-4a’-methyl-4’,4a’,4b’,5’,6’,7’,8a’,9’-octahydro-1’H-spiro[[1,3]dioxolane-2,2’-phenanthren]-8’(3’H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can occur at various positions on the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5’-Hydroxy-4a’-methyl-4’,4a’,4b’,5’,6’,7’,8a’,9’-octahydro-1’H-spiro[[1,3]dioxolane-2,2’-phenanthren]-8’(3’H)-one has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’-Hydroxy-4a’-methyl-4’,4a’,4b’,5’,6’,7’,8a’,9’-octahydro-1’H-spiro[[1,3]dioxolane-2,2’-phenanthren]-8’(3’H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spiro structures, such as spiro[4.5]decane and spiro[5.5]undecane.
Phenanthrene Derivatives: Compounds like 9,10-dihydrophenanthrene and 1,2,3,4-tetrahydrophenanthrene.
Uniqueness
5’-Hydroxy-4a’-methyl-4’,4a’,4b’,5’,6’,7’,8a’,9’-octahydro-1’H-spiro[[1,3]dioxolane-2,2’-phenanthren]-8’(3’H)-one is unique due to its combination of a spirocyclic structure with a phenanthrene core and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4'-hydroxy-4'b-methylspiro[1,3-dioxolane-2,7'-3,4,4a,5,6,8,10,10a-octahydro-2H-phenanthrene]-1'-one |
InChI |
InChI=1S/C17H24O4/c1-16-6-7-17(20-8-9-21-17)10-11(16)2-3-12-13(18)4-5-14(19)15(12)16/h2,12,14-15,19H,3-10H2,1H3 |
InChI Key |
PZXUFJBGOMAZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(CCC4=O)O)OCCO3 |
Origin of Product |
United States |
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